An In-depth Technical Guide to the Structure Elucidation of 2-((5-Bromopyridin-2-yl)oxy)ethanamine
An In-depth Technical Guide to the Structure Elucidation of 2-((5-Bromopyridin-2-yl)oxy)ethanamine
Abstract
This technical guide provides a comprehensive, multi-faceted approach to the definitive structure elucidation of 2-((5-Bromopyridin-2-yl)oxy)ethanamine, a key heterocyclic building block in contemporary drug discovery and materials science. Designed for researchers, analytical scientists, and process chemists, this document moves beyond rote procedural descriptions to offer a deep, mechanistic understanding of the analytical choices involved. We will dissect the application of High-Resolution Mass Spectrometry (HRMS), advanced Nuclear Magnetic Resonance (NMR) techniques (¹H, ¹³C, COSY, HSQC, HMBC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each protocol is presented as a self-validating system, ensuring that the integrated data converges to an unambiguous structural assignment. The causality behind experimental design, from sample preparation to data interpretation, is emphasized, providing a robust framework for the analysis of related heterocyclic compounds.
Introduction: The Analytical Challenge
2-((5-Bromopyridin-2-yl)oxy)ethanamine is a substituted pyridine derivative characterized by three key structural features: a brominated pyridine ring, an ether linkage, and a primary amine terminus. The precise arrangement and connectivity of these features are critical to its reactivity and utility as a synthetic intermediate. While its synthesis, often via nucleophilic aromatic substitution or Williamson ether synthesis, is relatively straightforward, rigorous structural confirmation is non-negotiable for its use in regulated environments like pharmaceutical development. The goal of structure elucidation is not merely to confirm a hypothesis but to systematically eliminate all other possibilities. This guide presents an integrated analytical workflow designed to achieve this certainty.
Foundational Analysis: Molecular Formula and Isotopic Signature
The first and most fundamental question is the compound's elemental composition and molecular weight. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. The presence of a bromine atom provides a unique isotopic signature that serves as an invaluable internal validation point.
High-Resolution Mass Spectrometry (HRMS)
Causality: We employ HRMS with a "soft" ionization technique like Electrospray Ionization (ESI) to predominantly generate the protonated molecular ion, [M+H]⁺, minimizing initial fragmentation. This allows for an accurate mass measurement of the intact molecule, from which the elemental formula can be deduced. The high resolution (typically <5 ppm mass accuracy) is crucial for distinguishing between isobaric formulas.
Expected Data: The molecular formula of the target compound is C₇H₉BrN₂O. The presence of bromine, with its two major isotopes ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%), will result in a characteristic doublet for the molecular ion peak, with the M+ and M+2 signals appearing in an approximate 1:1 intensity ratio[1][2].
| Parameter | Theoretical Value | Expected Experimental Observation |
| Molecular Formula | C₇H₉BrN₂O | - |
| Monoisotopic Mass | 215.9953 u | - |
| [M(⁷⁹Br)+H]⁺ | 216.9927 u | A measured m/z value within 5 ppm of theoretical. |
| [M(⁸¹Br)+H]⁺ | 218.9906 u | A measured m/z value within 5 ppm of theoretical. |
| Isotopic Ratio | ~1:1 | Peak intensities for the M+ and M+2 ions are nearly equal. |
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Dissolve ~1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to promote protonation.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Method Parameters:
-
Ionization Mode: ESI, Positive
-
Mass Range: m/z 50-500
-
Capillary Voltage: 3.5-4.5 kV
-
Source Temperature: 100-150 °C
-
-
Data Acquisition: Infuse the sample solution directly into the source. Acquire data in full scan mode.
-
Validation: Confirm that the measured m/z values for the isotopic doublet match the theoretical values within the instrument's mass accuracy tolerance and that the intensity ratio is ~1:1.
Mapping the Skeleton: Advanced NMR Spectroscopy
NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. A combination of 1D and 2D experiments is required for an unambiguous assignment.[3][4][5]
Logical Workflow for NMR Analysis
The following diagram illustrates the systematic workflow for NMR data acquisition and interpretation.
Caption: Workflow for NMR-based structure elucidation.
¹H NMR Spectroscopy: Proton Inventory
Causality: ¹H NMR identifies all unique proton environments. Chemical shift values indicate the electronic environment, integration reveals the relative number of protons, and multiplicity (splitting pattern) shows the number of neighboring protons, providing initial connectivity information.[6]
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which solubilizes the amine well and allows for observation of the -NH₂ protons). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Acquisition: Record the spectrum on a 400 MHz or higher spectrometer. To confirm the amine protons, acquire a second spectrum after adding a drop of D₂O, which will cause the -NH₂ signal to disappear due to H-D exchange.[7]
Predicted ¹H NMR Data (in DMSO-d₆)
| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H6 | 8.1 - 8.3 | d | 1H | Adjacent to N and deshielded. |
| H4 | 7.7 - 7.9 | dd | 1H | Coupled to H3 and H6 (long-range). |
| H3 | 6.8 - 7.0 | d | 1H | Ortho to the electron-donating ether group, shielded. |
| -OCH₂- | 4.2 - 4.4 | t | 2H | Adjacent to electronegative oxygen. |
| -CH₂N- | 2.9 - 3.1 | t | 2H | Adjacent to the amine group. |
| -NH₂ | ~2.5 - 3.5 | br s | 2H | Broad, exchangeable signal. Position is concentration-dependent. |
¹³C NMR Spectroscopy: Carbon Backbone
Causality: ¹³C NMR reveals the number of chemically non-equivalent carbon atoms. The chemical shifts are highly sensitive to the local electronic structure, providing clear differentiation between sp² (aromatic) and sp³ (aliphatic) carbons.[8][9]
Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon Label | Predicted δ (ppm) | Rationale |
| C2 | 162 - 165 | Attached to two electronegative atoms (N and O). |
| C6 | 145 - 148 | Aromatic CH adjacent to N. |
| C4 | 140 - 142 | Aromatic CH adjacent to C-Br. |
| C5 | 110 - 113 | Carbon bearing the bromine atom. |
| C3 | 110 - 113 | Aromatic CH ortho to the ether oxygen. |
| -OCH₂- | 65 - 68 | Aliphatic carbon attached to oxygen. |
| -CH₂N- | 40 - 43 | Aliphatic carbon attached to nitrogen. |
2D NMR: Unambiguous Connectivity
Causality: While 1D NMR provides lists of protons and carbons, 2D NMR experiments establish the connections between them, building the molecular structure piece by piece.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This will confirm the -OCH₂-CH₂N- spin system and the connectivity of protons on the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon, definitively linking the ¹H and ¹³C assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the molecular fragments. It shows correlations between protons and carbons over 2-3 bonds. The crucial correlation will be from the protons of the -OCH₂- group (H-7) to the C2 carbon of the pyridine ring, unequivocally establishing the ether linkage at the correct position.
Caption: Key HMBC correlation confirming the ether linkage.
Functional Group Confirmation: FTIR Spectroscopy
Causality: FTIR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies. It serves as an excellent orthogonal technique to corroborate the findings from MS and NMR.
Experimental Protocol: FTIR-ATR
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
Expected Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3300 - 3500 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | Confirms the primary amine. Two distinct peaks are expected.[10][11] |
| 3000 - 3100 | C-H Stretch (sp²) | Aromatic C-H | Indicates the presence of the pyridine ring. |
| 2850 - 3000 | C-H Stretch (sp³) | Aliphatic C-H | Confirms the ethanamine side chain. |
| ~1600 | N-H Bend (scissoring) | Primary Amine (-NH₂) | Corroborates the presence of the primary amine.[12] |
| 1580 - 1610 | C=C and C=N Stretch | Pyridine Ring | Characteristic vibrations of the aromatic system. |
| 1230 - 1270 | C-O-C Stretch (asymmetric) | Aryl-Alkyl Ether | Strong, characteristic band confirming the ether linkage.[13] |
| 500 - 650 | C-Br Stretch | Bromo-Aromatic | Confirms the presence of the carbon-bromine bond.[14] |
Conclusion: Convergent Structural Proof
The definitive structure of 2-((5-Bromopyridin-2-yl)oxy)ethanamine is established not by a single piece of data, but by the seamless convergence of evidence from three orthogonal analytical techniques.
-
HRMS establishes the correct elemental formula (C₇H₉BrN₂O) and confirms the presence of bromine through its unique isotopic signature.
-
FTIR provides rapid confirmation of all key functional groups: the primary amine, the aryl-alkyl ether, the aromatic ring, and the C-Br bond.
-
NMR Spectroscopy provides the unambiguous proof of connectivity. ¹H and ¹³C NMR map the atomic framework, COSY connects adjacent protons within fragments, HSQC links protons to their carbons, and crucially, HMBC provides the long-range correlations that piece the entire structure together, confirming the 2,5-substitution pattern on the pyridine ring and the attachment of the ethoxyamine side chain at the C2 position.
This integrated, evidence-based approach provides a self-validating workflow that ensures the highest degree of confidence in the final structural assignment, a prerequisite for any further research or development activities.
References
- Google Patents. (n.d.). CN104402805A - 2-bromopyridine synthesis method.
-
Al-Hiari, Y. M., et al. (2007). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules, 12(7), 1393-1404. Retrieved from [Link]
-
Wiley-VCH. (2007). Supporting Information for "Self-Assembly of a Spherical Complex". Retrieved from [Link]
- Google Patents. (n.d.). CN110746345B - Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine.
-
ResearchGate. (n.d.). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN105061301A - Synthesis method of 2,5-dibromopyridine.
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Barskiy, D. A., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Nature Communications, 14(1), 3681. Retrieved from [Link]
-
Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from [Link]
-
Takhistov, V. V., & Pleshkova, A. P. (2001). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 70(8), 677-703. Retrieved from [Link]
-
American Elements. (n.d.). (5-Bromopyridin-2-yl)methanamine. Retrieved from [Link]
-
Griti. (2016, September 21). Infrared Spectroscopy Alcohols, Ethers, Amines Overview. YouTube. Retrieved from [Link]
-
da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(34), 19045-19053. Retrieved from [Link]
-
Dummies.com. (2016). How to Identify Alcohols and Amines in the IR Spectrum. Retrieved from [Link]
-
Czosnek, C., et al. (2022). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Molecules, 27(21), 7246. Retrieved from [Link]
-
Li, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Journal of Analytical Methods in Chemistry, 2023, 8828997. Retrieved from [Link]
-
Szafran, M., & Dega-Szafran, Z. (1965). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 13(9), 623-627. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]
-
Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. Retrieved from [Link]
-
Medda, K., et al. (1970). Infrared studies of amine complexes. IV. The N-H-O hydrogen bond in aromatic amine complexes of ethers ketones, esters, and amides. The Journal of Physical Chemistry, 74(14), 2746-2751. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
-
Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. InTech. Retrieved from [Link]
-
ResearchGate. (n.d.). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. Retrieved from [Link]
-
St. John, T. (2017, May 9). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine. In Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]
-
Corona, T., et al. (2014). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Inorganic chemistry, 53(15), 7934–7945. Retrieved from [Link]
-
PubChem. (n.d.). 2-(5-Bromopyridin-2-yl)-1-morpholinoethanone. Retrieved from [Link]
-
Hassan, M. M. A. (1984). Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 16(3), 163-190. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with.... Retrieved from [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Mass Spectrometry [www2.chemistry.msu.edu]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. preprints.org [preprints.org]
- 7. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. spectroscopyonline.com [spectroscopyonline.com]
Figure 1: Chemical structure of 2-((5-Bromopyridin-2-yl)oxy)ethanamine with atom numbering for NMR analysis.
